
Heptadec-8-enoic acid
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Overview
Description
. It is characterized by the presence of a double bond at the 8th carbon position in its 17-carbon chain. This compound is part of the broader class of fatty acids, which are essential components of lipids in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptadec-8-enoic acid can be synthesized through various chemical reactions. One common method involves the hydrogenation-hydrazidation of (Z)-methyl octadec-9-enoate to octadecanoic hydrazide under atmospheric air . The preservation of the olefinic bond in the heptadec-8-enyl group is achieved by carrying out the hydrazidation reaction under an argon atmosphere .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as plant oils. The process typically includes steps like saponification, esterification, and distillation to isolate the desired fatty acid .
Chemical Reactions Analysis
Oxidation of the Double Bond
The double bond in heptadec-8-enoic acid undergoes oxidation, primarily forming epoxides. Peracids (e.g., meta-chloroperbenzoic acid) are commonly used as oxidizing agents, reacting with the double bond to generate an epoxide intermediate. This reaction is critical in lipid chemistry for modifying membrane properties and synthesizing derivatives for industrial applications.
Reaction | Reagent | Conditions | Product |
---|---|---|---|
Epoxidation | Peracid (e.g., mCPBA) | Room temperature | Heptadec-8-ene oxide |
Hydration via Fatty Acid Hydratase
This compound can be converted into hydroxy fatty acids using fatty acid hydratases. These enzymes catalyze the addition of water across the double bond, forming a hydroxy group. This reaction is biotechnologically relevant for producing hydroxy fatty acids used in cosmetics and pharmaceuticals .
Reaction | Reagent | Conditions | Product |
---|---|---|---|
Hydration | Fatty acid hydratase | Enzymatic conditions | Hydroxyheptadecanoic acid |
Esterification
The carboxylic acid group in this compound reacts with alcohols to form esters. This reaction typically requires an acid catalyst (e.g., sulfuric acid) and is used to synthesize derivatives for applications in food additives and detergents .
Reaction | Reagent | Conditions | Product |
---|---|---|---|
Esterification | Alcohol (e.g., methanol) + H₂SO₄ | Reflux | Heptadec-8-enoate ester |
Amidation
The carboxylic acid group also reacts with amines to form amides. This reaction is facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) and is used in the production of surfactants and lubricants .
Reaction | Reagent | Conditions | Product |
---|---|---|---|
Amidation | Amine (e.g., NH₃) + DCC | Room temperature | Heptadec-8-enamide |
Structural and Functional Insights
The compound’s cis double bond (Z configuration) influences reaction selectivity, particularly in oxidation and hydration. Its molecular weight (268.4 g/mol) and unsaturated structure contribute to its reactivity in biological and industrial contexts .
Scientific Research Applications
Heptadec-8-enoic acid is a 17-carbon long-chain fatty acid characterized by a double bond at the 8th carbon position . It is a component of lipids found in biological systems.
Scientific Research Applications
This compound and its derivatives have a wide array of applications in scientific research, spanning chemistry, biology, medicine, and industry.
Chemistry
- Precursor for Synthesis this compound serves as a precursor in the synthesis of various organic compounds and the study of reaction mechanisms.
- Oxidation Reactions Oxidation of this compound yields epoxides, diols, or hydroxy acids.
- Reduction Reactions Reduction of this compound yields Heptadecanoic acid.
- Substitution Reactions Substitution reactions with this compound can produce esters or amides.
Biology
- Lipid Metabolism It plays a crucial role in studies of lipid metabolism.
- Membrane Biology It is also used in investigating membrane biology. As a fatty acid, this compound can be incorporated into phospholipids, which affects membrane fluidity and function.
Medicine
- Therapeutic Research Research is ongoing regarding its potential therapeutic effects, such as anti-inflammatory properties.
- Enzyme Modulation this compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing metabolic pathways.
Industry
- Biodiesel Production It is used in the production of biodiesel .
- Surfactant It can also be used as a surfactant in various industrial applications.
Sources
Mechanism of Action
The mechanism of action of heptadec-8-enoic acid involves its interaction with cellular membranes and enzymes. As a fatty acid, it can be incorporated into phospholipids, affecting membrane fluidity and function. It may also act as a ligand for certain receptors or enzymes, modulating their activity and influencing metabolic pathways .
Comparison with Similar Compounds
Heptadecanoic acid: A saturated fatty acid with no double bonds.
Octadec-9-enoic acid (oleic acid): An unsaturated fatty acid with a double bond at the 9th carbon position.
Hexadec-9-enoic acid (palmitoleic acid): An unsaturated fatty acid with a double bond at the 9th carbon position.
Uniqueness: Heptadec-8-enoic acid is unique due to its specific double bond position, which influences its chemical reactivity and biological functions. This distinct structure allows it to participate in unique chemical reactions and interact differently with biological systems compared to its saturated and differently unsaturated counterparts .
Properties
CAS No. |
7432-41-9 |
---|---|
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
heptadec-8-enoic acid |
InChI |
InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h9-10H,2-8,11-16H2,1H3,(H,18,19) |
InChI Key |
ZBIGLIMGCLJKHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCC(=O)O |
Origin of Product |
United States |
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